Methyl nicotinate is the methyl ester of nicotinic acid (vitamin B3) []. It is a synthetic compound, not naturally occurring. Methyl nicotinate holds significance in scientific research due to its properties as a topical vasodilator, meaning it widens blood vessels near the site of application []. This increased blood flow is thought to be the mechanism behind its pain-relieving effects [].
Methyl nicotinate has a relatively simple molecular structure. It consists of a pyridine ring (a six-membered aromatic ring containing nitrogen) with a methyl group (CH3) attached at one position and a carbonyl group (C=O) attached at another position []. The presence of the pyridine ring is likely responsible for some of the compound's biological activity [].
Methyl nicotinate can be synthesized through the esterification reaction of nicotinic acid with methanol in the presence of an acid catalyst [].
C6H5NO2 (nicotinic acid) + CH3OH (methanol) -> C6H7NO2 (methyl nicotinate) + H2O (water) []
Methyl nicotinate can hydrolyze (break down with water) back into nicotinic acid and methanol under acidic or alkaline conditions [].
C6H7NO2 (methyl nicotinate) + H2O (water) -> C6H5NO2 (nicotinic acid) + CH3OH (methanol) []
Methyl nicotinate acts as a topical rubefacient. Rubefacients are substances that cause redness and a warming sensation on the skin []. When applied topically, methyl nicotinate is absorbed through the skin and converted back to nicotinic acid []. Nicotinic acid then interacts with receptors in the blood vessel walls, causing them to dilate (widen) []. This increased blood flow to the area is thought to be responsible for the pain-relieving effect by reducing inflammation and promoting healing [].
Methyl nicotinate is generally considered safe for topical use when applied as directed []. However, some potential side effects can occur, including:
Methyl nicotinate should not be applied to broken skin or mucous membranes [].
Limited data exists on the specific toxicity of methyl nicotinate in humans. However, studies suggest low oral toxicity [].
Methyl nicotinate is combustible but not considered highly flammable [].
Methyl nicotinate can hydrolyze under acidic or alkaline conditions []. It is otherwise considered a stable compound.
Irritant